molecular formula C13H21NO5 B12935789 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B12935789
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-UHFFFAOYSA-N
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Description

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves the enantioselective construction of the azabicyclo scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemical control.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .

Scientific Research Applications

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3

InChI Key

DLGRTZJENYOJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC

Origin of Product

United States

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